molecular formula C20H15ClF3N3O3 B2999651 (5-Chloro-2-methoxyphenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1396852-12-2

(5-Chloro-2-methoxyphenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2999651
CAS No.: 1396852-12-2
M. Wt: 437.8
InChI Key: FUUDJRATHYWNPA-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H15ClF3N3O3 and its molecular weight is 437.8. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Crystal Packing

A study by Sharma et al. (2019) on a series of derivatives containing the biologically active 1,2,4-oxadiazol moiety, including compounds closely related to the one , investigated the role of non-covalent interactions in their supramolecular architectures. The research highlighted the importance of lone pair-π interactions and halogen bonds in crystal packing, supported by quantitative analysis of interaction energies and detailed supramolecular structural analysis (Sharma et al., 2019).

Synthesis and Antibacterial Activity

Rai et al. (2010) synthesized a novel series of derivatives from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole, characterizing them and investigating their in-vitro antibacterial activity. Among these compounds, specific derivatives showed significant activity against various bacteria, indicating the potential for developing new antibacterial agents (Rai et al., 2010).

Imaging Agent for Parkinson’s Disease

Wang et al. (2017) synthesized a compound, HG-10-102-01, from a precursor closely related to the query compound, aiming to develop a new potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease. The research showed promising results in synthesizing the target tracer with high radiochemical yield and purity, indicating the compound's utility in medical imaging (Wang et al., 2017).

Drug Metabolism Studies

Research by Li et al. (2019) on AZD1979, a compound with structural similarities, focused on its metabolism in human hepatocytes, revealing glutathione-related metabolites' formation without the need for prior substrate bioactivation. This study provides insights into the metabolism of strained rings and the role of glutathione S-transferases in drug metabolism (Li et al., 2019).

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3N3O3/c1-29-16-6-5-14(21)8-15(16)19(28)27-9-12(10-27)18-25-17(26-30-18)11-3-2-4-13(7-11)20(22,23)24/h2-8,12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUDJRATHYWNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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